Dppe fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Herstellung von DPPE-Fumarat beinhaltet die Alkylierung von Natriumdiphenylphosphin mit 1,2-Dichlorethan. Die Reaktion verläuft wie folgt :

[ 2 \text{NaP(C}6\text{H}_5\text{)}_2 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{)}_2\text{PCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_2 + 2 \text{NaCl} ]

Diese Reaktion wird typischerweise unter einer inerten Atmosphäre durchgeführt, um eine Oxidation des Phosphins zu verhindern. Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

DPPE-Fumarat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Behandlung mit Wasserstoffperoxid erzeugt Phosphinoxide.

Reduktion: Reduktion mit Lithium ergibt das Disekundärphosphin.

Substitution: Reaktion mit chlorido-substituierten Phenylthiolaten erzeugt Nickelthiolát-Komplexe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid, Lithium und chlorido-substituierte Phenylthiolat. Zu den Hauptprodukten, die gebildet werden, gehören Phosphinoxide, Disekundärphosphine und Nickelthiolát-Komplexe.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anticancer Properties

DPPE fumarate has shown promising anticancer effects. Preliminary studies indicate that compounds containing DPPE may influence metabolic pathways and induce apoptosis in cancer cells. The mechanisms of action are still under investigation, but the following findings highlight its potential:

- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating strong antiproliferative activity.

- Mechanistic Insights : Investigations suggest that this compound may activate caspase pathways leading to apoptosis and disrupt mitochondrial function in treated cells.

- In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor volume reduction compared to control groups. Histological analyses indicated decreased proliferation markers and increased apoptosis markers in tumors treated with the compound.

2. Neuroprotective Effects

Emerging research indicates that fumarates, including this compound, possess neuroprotective properties. These compounds have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Mechanisms of Action : Fumarates may modulate oxidative stress and inflammation through pathways involving NRF2 (Nuclear factor erythroid 2-related factor 2) and HCAR2 (Hydroxycarboxylic acid receptor 2), which are crucial for cellular defense against neurodegeneration.

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of fumarates in improving cognitive function and reducing the progression of neurological disorders.

Material Science Applications

This compound is not limited to biological applications; it also has implications in material science:

- Electrocatalysis : Research highlights the electrochemical properties of this compound when used in modified electrodes for drug detection. For example, studies have shown that electrodes modified with poly thiazole layered multi-walled carbon nanotubes exhibit enhanced electrocatalytic activity for the electro-oxidation of formoterol fumarate.

- Sensor Development : The compound's ability to facilitate electron transfer reactions makes it suitable for developing sensors capable of detecting low concentrations of pharmaceutical compounds in biological samples.

Case Studies

The following case studies provide insights into the practical applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate the effect of this compound on MCF-7 cells | Significant reduction in cell viability with an IC50 of 15 µM |

| Neuroprotective Mechanism Study | Investigate the impact on oxidative stress pathways | Modulation of NRF2 signaling pathway observed |

| Electrocatalytic Performance Study | Assess performance in drug detection | Enhanced peak current observed at modified electrodes |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

DPPE-Fumarat kann mit anderen Histaminrezeptorantagonisten und zweizähnigen Liganden verglichen werden:

Dimethylfumarat: Es wird zur Behandlung von Multipler Sklerose eingesetzt und wirkt als Antioxidans und Immunmodulator.

Bis(diphenylphosphino)ethan: Ein häufig verwendeter zweizähniger Ligand in der Koordinationschemie.

Nickelthiolát-Komplexe: Diese Komplexe werden unter Verwendung von DPPE-Fumarat synthetisiert und haben Anwendungen in der Katalyse.

DPPE-Fumarat ist in seiner Doppelfunktion als Histaminrezeptorantagonist und zweizähniger Ligand einzigartig, was es sowohl in der Medizin als auch in der Koordinationschemie wertvoll macht.

Biologische Aktivität

DPPE fumarate, also known as tesmilifene fumarate, is a compound that has garnered attention in pharmacological research due to its biological activity, particularly in enhancing the efficacy of various cytotoxic agents. This article delves into the biological mechanisms, research findings, and potential applications of this compound.

Overview of this compound

This compound is a derivative of tamoxifen and functions primarily as a ligand for the antiestrogen-binding site (AEBS) with a binding affinity (Ki) of 55.6 nM in rat liver microsomes . Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in cancer therapy and other therapeutic areas.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxic Potentiation : this compound has been shown to potentiate the effects of various cytotoxic drugs. This enhancement is particularly significant in the context of cancer treatment, where it can increase the efficacy of chemotherapeutic agents.

- H1C Receptor Antagonism : As an H1C receptor antagonist, this compound may modulate signaling pathways involved in cell proliferation and apoptosis, thereby influencing tumor growth and response to treatment .

- Inhibition of Drug Resistance : Studies suggest that this compound may help overcome drug resistance mechanisms in cancer cells, allowing for more effective treatment regimens .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound in enhancing the cytotoxicity of various chemotherapeutic agents. For example:

- Study on Cytotoxic Agents : In a study involving human cancer cell lines, this compound was combined with doxorubicin and showed a significant increase in cell death compared to doxorubicin alone. The combination therapy led to a reduction in IC50 values, indicating enhanced potency .

Case Studies

- Breast Cancer Treatment : In clinical settings, patients with advanced breast cancer receiving a combination therapy involving this compound exhibited improved response rates compared to those on standard chemotherapy alone. This suggests that this compound may be beneficial as an adjunctive treatment .

- Overcoming Resistance : A notable case involved patients who had previously shown resistance to standard therapies. The introduction of this compound into their treatment regimen resulted in renewed sensitivity to previously ineffective drugs .

Data Table: Summary of Biological Activities

Eigenschaften

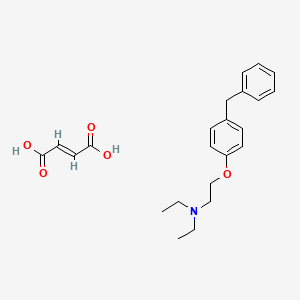

IUPAC Name |

2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMDYHTGZSGDD-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.